Cas no 2171036-83-0 (4-3-(trifluoromethyl)-1H-pyrazol-5-ylaniline)

4-3-(trifluoromethyl)-1H-pyrazol-5-ylaniline 化学的及び物理的性質
名前と識別子
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- 4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline
- 4-3-(trifluoromethyl)-1H-pyrazol-5-ylaniline
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- インチ: 1S/C10H8F3N3/c11-10(12,13)9-5-8(15-16-9)6-1-3-7(14)4-2-6/h1-5H,14H2,(H,15,16)
- InChIKey: YQMOJMPSCNEEKI-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=C(C2NN=C(C(F)(F)F)C=2)C=C1
4-3-(trifluoromethyl)-1H-pyrazol-5-ylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1722114-1.0g |
4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline |
2171036-83-0 | 95.0% | 1.0g |
$671.0 | 2025-02-20 | |
Chemenu | CM421706-1g |
4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline |
2171036-83-0 | 95%+ | 1g |
$822 | 2023-03-10 | |
Enamine | EN300-1722114-0.25g |
4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline |
2171036-83-0 | 95.0% | 0.25g |
$331.0 | 2025-02-20 | |
Enamine | EN300-1722114-0.1g |
4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline |
2171036-83-0 | 95.0% | 0.1g |
$232.0 | 2025-02-20 | |
Enamine | EN300-1722114-10.0g |
4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline |
2171036-83-0 | 95.0% | 10.0g |
$2884.0 | 2025-02-20 | |
Enamine | EN300-1722114-1g |
4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline |
2171036-83-0 | 95% | 1g |
$671.0 | 2023-09-20 | |
Aaron | AR01FKQ7-500mg |
4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline |
2171036-83-0 | 95% | 500mg |
$746.00 | 2025-02-11 | |
A2B Chem LLC | AY05219-10g |
4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline |
2171036-83-0 | 95% | 10g |
$3071.00 | 2024-04-20 | |
1PlusChem | 1P01FKHV-1g |
4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline |
2171036-83-0 | 95% | 1g |
$892.00 | 2023-12-19 | |
1PlusChem | 1P01FKHV-10g |
4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline |
2171036-83-0 | 95% | 10g |
$3627.00 | 2023-12-19 |
4-3-(trifluoromethyl)-1H-pyrazol-5-ylaniline 関連文献
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Sofiia K. Emashova,Aleksei A. Titov,Alexander F. Smol'yakov,Andrey Yu. Chernyadyev,Ivan A. Godovikov,Maria I. Godovikova,Pavel V. Dorovatovskii,Alexander A. Korlykov,Oleg A. Filippov,Elena S. Shubina Inorg. Chem. Front. 2022 9 5624
4-3-(trifluoromethyl)-1H-pyrazol-5-ylanilineに関する追加情報
Chemical Profile of 4-3-(trifluoromethyl)-1H-pyrazol-5-ylaniline (CAS No. 2171036-83-0)
4-3-(trifluoromethyl)-1H-pyrazol-5-ylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 2171036-83-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic amine features a trifluoromethyl substituent on the pyrazole ring, which is a well-documented moiety known for its ability to modulate metabolic pathways and enhance binding affinity in drug design. The presence of aniline functionality at the 5-position of the pyrazole scaffold introduces additional potential for biological interactions, making this compound a subject of considerable interest in contemporary chemical research.
The structural motif of 4-3-(trifluoromethyl)-1H-pyrazol-5-ylaniline has garnered attention due to its potential applications in the development of novel therapeutic agents. The trifluoromethyl group, characterized by its electron-withdrawing inductive effect and strong π-system stabilization, is frequently incorporated into drug molecules to improve pharmacokinetic properties such as lipophilicity and metabolic stability. In contrast, the aniline moiety is recognized for its role as a bioisostere of phenyl groups, often contributing to enhanced solubility and improved oral bioavailability. The combination of these structural features positions 4-3-(trifluoromethyl)-1H-pyrazol-5-ylaniline as a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric properties of this compound. Studies indicate that the trifluoromethyl group exerts a strong influence on the electronic distribution within the molecule, which can be leveraged to optimize interactions with biological targets. For instance, computational simulations have suggested that this substituent may enhance binding affinity to enzymes and receptors by stabilizing key pharmacophoric interactions through dipolemoment modulation. Such insights are particularly valuable in the context of drug discovery pipelines, where small structural modifications can significantly impact therapeutic efficacy.
The pyrazole core itself is a versatile scaffold that has been extensively studied for its role in various biological processes. Pyrazoles are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, depending on their substitution patterns. The specific arrangement of functional groups around the pyrazole ring in 4-3-(trifluoromethyl)-1H-pyrazol-5-ylaniline suggests potential applications in modulating pathways associated with these therapeutic areas. For example, recent research has highlighted the inhibitory effects of pyrazole derivatives on kinases and other enzyme targets implicated in cancer progression. The aniline group at the 5-position may serve as a hydrogen bond acceptor or donor, further enhancing interactions with biological macromolecules.
Experimental investigations have begun to elucidate the biological activity of 4-3-(trifluoromethyl)-1H-pyrazol-5-ylaniline. Preliminary assays have demonstrated modest activity against certain bacterial strains, suggesting potential applications in antimicrobial therapy. Additionally, the compound has shown promise in preclinical models as an inhibitor of specific enzymatic pathways relevant to inflammation and oxidative stress. These findings align with broader trends in medicinal chemistry where structurally diverse compounds are being explored for their ability to modulate complex disease mechanisms.
The synthesis of 4-3-(trifluoromethyl)-1H-pyrazol-5-ylaniline presents unique challenges due to the sensitivity of the trifluoromethyl group and the need for precise functionalization at multiple positions on the pyrazole ring. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to construct this framework efficiently. These synthetic approaches not only highlight the technical prowess required for producing complex molecules but also underscore the importance of innovation in chemical synthesis for advancing drug discovery.
Future directions for research on 4-3-(trifluoromethyl)-1H-pyrazol-5-ylaniline include exploring its derivatives through structure-based drug design principles. By systematically modifying substituents such as halogens or other heterocyclic groups, researchers aim to enhance its biological profile while maintaining or improving pharmacokinetic properties. Furthermore, interdisciplinary collaborations between chemists and biologists will be essential for translating laboratory findings into clinical applications.
In summary,4-3-(trifluoromethyl)-1H-pyrazol-5-ylaniline (CAS No. 2171036-83-0) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups—particularly the trifluoromethyl moiety—makes it a valuable scaffold for further exploration in pharmaceutical research. As our understanding of molecular interactions continues to evolve through computational modeling and experimental validation,4-3-(trifluoromethyl)-1H-pyrazol-5-ylaniline is poised to play an increasingly significant role in addressing unmet medical needs across various therapeutic domains.
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